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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-synthesis modification of

RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl

protecting group. Detailed protocols for on-support and in-solution modifications, along with

critical deprotection and purification steps, are outlined.

The use of TBDMS as a 2'-hydroxyl protecting group is a cornerstone of solid-phase RNA

synthesis via phosphoramidite chemistry. Its stability to the acidic and basic conditions of the

synthesis cycle, coupled with its selective removal by fluoride ions, allows for the robust

production of RNA oligonucleotides.[1][2] Post-synthesis modification further expands the

functional repertoire of synthetic RNA, enabling the introduction of labels, crosslinkers, and

other moieties crucial for therapeutic and research applications.

Core Concepts and Workflow
The general strategy for post-synthesis modification of TBDMS-protected RNA involves a multi-

step process that begins after the automated solid-phase synthesis of the desired RNA

sequence. The key decision point is whether to perform the modification while the RNA is still

attached to the solid support (on-support) or after it has been cleaved and the base/phosphate

protecting groups have been removed (in-solution).
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Figure 1: General workflow for post-synthesis modification of TBDMS-protected RNA.

Data Summary: Reaction Conditions and
Deprotection Strategies
The following tables summarize typical reaction conditions for the key steps in the post-

synthesis modification and deprotection of TBDMS-protected RNA.

Table 1: On-Support and In-Solution Modification Conditions
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Modification Type Reagent/Reaction Typical Conditions Reference

On-Support
Thiolation (e.g., for

s⁴U)

10% Thioacetic acid in

acetonitrile

12 h, room

temperature[3][4]

Amination (via

convertible

nucleoside)

2 M Alkylamine in THF 2-5 h, 55 °C[3]

Bio-orthogonal

Labeling (e.g., TCO)

TCO-modifier

phosphoramidite

during synthesis, then

Tz-DMT

1 h, room

temperature[5]

In-Solution
Amine Modification

(via NHS ester)

Amine-reactive NHS

ester in aqueous

buffer (pH 7-9)

Varies, typically 1-4 h,

room temperature

Click Chemistry

(CuAAC)

Azide-modified RNA,

alkyne-label, CuSO₄,

sodium ascorbate

Varies, typically 1-12

h, room temperature

Table 2: Standard Deprotection Protocols for TBDMS-Protected RNA
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Step Reagent Conditions Purpose Reference

1. Cleavage &

Base/Phosphate

Deprotection

Standard

Aqueous

Ammonia/Ethano

l (3:1 v/v)

17 h, 55°C

Cleavage from

CPG, removal of

acyl base and

cyanoethyl

phosphate

protecting

groups.[2]

UltraFast

Ammonium

Hydroxide/Methyl

amine (AMA)

(1:1 v/v)

10 min, 65°C

Rapid cleavage

and deprotection.

Requires acetyl-

protected

Cytidine.[6][7][8]

Mild

Aqueous

Ammonia/Ethano

l (3:1 v/v)

4-17 h, room

temperature

For base-labile

modifications.[7]

[8]

2. 2'-O-TBDMS

Deprotection

(Desilylation)

Standard

1M

Tetrabutylammon

ium fluoride

(TBAF) in THF

12-24 h, room

temperature

Removal of 2'-O-

TBDMS groups.

[2][9]

Alternative

Triethylamine

trihydrofluoride

(TEA·3HF) in

DMSO or NMP

1.5-2.5 h, 65°C

Faster

deprotection,

reduces risk of

RNA

degradation.[6]

[8][10]
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Experimental Protocols
Protocol 1: On-Support Thiolation of a Uridine Residue
to 4-Thiouridine (s⁴U)
This protocol describes the conversion of a precursor uridine, modified with a good leaving

group at the 4-position (e.g., 4-triazolyl or 4-chlorophenyl), to 4-thiouridine while the RNA is still

attached to the solid support.

Materials:

CPG solid support with synthesized TBDMS-protected RNA containing a convertible uridine.

10% (v/v) Thioacetic acid in anhydrous acetonitrile.

Anhydrous acetonitrile for washing.

Syringe or synthesizer column.

Deprotection reagents (see Protocol 3).

Procedure:

Following solid-phase synthesis, ensure the final 5'-DMT group is removed (trityl-off).

Wash the CPG support thoroughly with anhydrous acetonitrile to remove any residual

synthesis reagents.

Prepare a fresh solution of 10% thioacetic acid in anhydrous acetonitrile.

Using a syringe, pass the thioacetic acid solution over the CPG support. Ensure the support

is fully wetted.

Seal the column or vessel and allow the reaction to proceed for 12 hours at room

temperature.[3][4]

After the incubation, expel the reagent solution and wash the support extensively with

anhydrous acetonitrile.
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Dry the support under a stream of argon or nitrogen.

The support-bound, thiolated RNA is now ready for cleavage and deprotection as described

in Protocol 3.

Synthesized RNA on CPG
(Trityl-off)

Wash with
Anhydrous Acetonitrile

Incubate with
10% Thioacetic Acid/ACN

(12h, RT)

Wash with
Anhydrous Acetonitrile

Dry Support
(Argon/Nitrogen)

Proceed to Cleavage
& Deprotection
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Figure 2: Workflow for on-support thiolation of RNA.

Protocol 2: In-Solution Amine Labeling via NHS Ester
Chemistry
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This protocol is for labeling a fully deprotected but still 2'-O-TBDMS protected RNA that

contains a primary amine. The amine is typically introduced during synthesis using a modified

phosphoramidite (e.g., Amino-Modifier C6).

Materials:

RNA oligonucleotide with 2'-O-TBDMS groups intact and a single primary amine, post-

cleavage and base deprotection.

Amine-reactive dye or molecule (e.g., NHS ester of a fluorophore).

Labeling Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5.

Anhydrous DMSO.

Size exclusion chromatography (SEC) column (e.g., NAP-10) for purification.

Procedure:

After cleavage from the support and base/phosphate deprotection, purify the 2'-O-TBDMS

protected RNA to remove failure sequences.

Dissolve the RNA in the labeling buffer to a concentration of 1-5 mM.

Dissolve the amine-reactive NHS ester in a small amount of anhydrous DMSO to create a

10-20 fold molar excess relative to the RNA.

Add the NHS ester solution to the RNA solution. Vortex briefly to mix.

Incubate the reaction for 2-4 hours at room temperature in the dark.

Purify the labeled, 2'-O-TBDMS protected RNA from the excess unreacted label using a size

exclusion column.

The purified, labeled RNA is now ready for the final 2'-desilylation step as described in

Protocol 3.
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Protocol 3: Complete Deprotection of Modified TBDMS-
RNA
This protocol outlines the final deprotection steps after any on-support or in-solution

modifications have been completed.

Part A: Cleavage and Base/Phosphate Deprotection (if not already performed)

Reagent: Use AMA for rapid deprotection or aqueous ammonia/ethanol for milder conditions.

[7]

Procedure:

Transfer the CPG support to a screw-cap vial.

Add 1.5 mL of the chosen deprotection solution.

Seal the vial tightly and incubate under the conditions specified in Table 2.[8]

After incubation, transfer the supernatant containing the cleaved RNA to a new tube.

Evaporate the solution to dryness using a vacuum concentrator.

Part B: 2'-O-TBDMS Group Removal (Desilylation)

Reagent: Triethylamine trihydrofluoride (TEA·3HF) is recommended for its efficiency and

reduced side reactions.[6][8]

Procedure:

To the dried RNA pellet, add 100 µL of anhydrous DMSO. Heat gently (65°C for 5 min) if

necessary to fully dissolve the RNA.[6][8]

Add 125 µL of TEA·3HF solution. Mix well.[6][8]

Incubate the mixture at 65°C for 2.5 hours.[6][8]

Cool the reaction vial briefly in a freezer.
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Quench the reaction and precipitate the fully deprotected RNA. This can be done by

adding a salt solution (e.g., 3 M sodium acetate) followed by n-butanol or ethanol.[10]

Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with ethanol.

Dry the final RNA pellet.
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Figure 3: Detailed workflow for the complete deprotection of modified TBDMS-RNA.
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Final Purification and Analysis
Following complete deprotection, the modified RNA must be purified to remove any remaining

protecting group fragments, salts, and failure sequences. High-Performance Liquid

Chromatography (HPLC), using either ion-exchange or reverse-phase methods, is the

preferred technique.[1][11] Polyacrylamide gel electrophoresis (PAGE) is also a highly effective

method for purification and analysis.[3] The identity and purity of the final product should be

confirmed by mass spectrometry (ESI or MALDI-ToF).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13923681#post-synthesis-modification-of-rna-
containing-tbdms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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